molecular formula C7H13NO2 B8224244 3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one

3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one

Cat. No.: B8224244
M. Wt: 143.18 g/mol
InChI Key: BJCFKHYEUXXLJQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one is a heterocyclic organic compound with a pyrrolidinone core structure This compound is characterized by the presence of a hydroxymethyl group at the third position and two methyl groups at the fifth position of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,5-dimethylpyrrolidin-2-one and formaldehyde.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

    Reaction Mechanism: The hydroxymethylation of 5,5-dimethylpyrrolidin-2-one occurs through a nucleophilic addition reaction, where the formaldehyde reacts with the pyrrolidinone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-5,5-dimethylpyrrolidin-2-one.

    Reduction: Formation of 3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-ol.

    Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)pyrrolidin-2-one: Lacks the two methyl groups at the fifth position.

    5,5-Dimethylpyrrolidin-2-one: Lacks the hydroxymethyl group at the third position.

    3-(Carboxymethyl)-5,5-dimethylpyrrolidin-2-one: An oxidized derivative of the compound.

Uniqueness

3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one is unique due to the presence of both the hydroxymethyl group and the two methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(hydroxymethyl)-5,5-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(4-9)6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCFKHYEUXXLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)N1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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